3-(2-Hydroxyphenyl)catechol
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Overview
Description
Biphenyl-2,2',3-triol is a member of catechols and a member of hydroxybiphenyls. It has a role as a mouse metabolite.
Scientific Research Applications
Role in Autonomic Function Testing
Catechols, including compounds like 3-(2-Hydroxyphenyl)catechol, play a significant role in autonomic function testing. They are involved in various neurochemical processes due to their unique structure, containing hydroxyl groups on a benzene ring. These compounds are informative in the diagnostic evaluation of dysautonomias, although not typically diagnostic on their own (Goldstein & Cheshire, 2018).
Anaerobic Metabolism in Bacteria
This compound is metabolized anaerobically by certain bacteria, like Thauera aromatica. This process involves complex enzymatic reactions, contributing to the understanding of anaerobic metabolism of aromatic substrates in bacteria (Ding, Schmeling & Fuchs, 2007).
Applications in Chemical Synthesis
In chemical synthesis, this compound derivatives have been used in various reactions. For example, its derivatives have been involved in reductive coupling reactions, showcasing its utility in organic synthesis and the production of complex organic compounds (Seo et al., 2008).
Biocatalysis in Cosmetic and Food Additives
3-(2-Hydroxyethyl)catechol, a derivative of this compound, shows potential as a skin-lightening and antioxidative agent. It is expected to be used in cosmetics, food additives, and even in chemical products like electronic materials. The biocatalytic production of this compound has been enhanced through genetic modifications in Escherichia coli (Matsude et al., 2021).
In Atmospheric Chemistry
Catechol derivatives are significant in atmospheric chemistry, particularly as precursors to secondary organic aerosols (SOAs). They undergo oxidation processes in the atmosphere, contributing to the formation of low volatility compounds that are critical to understanding atmospheric reactions and aerosol formation (Finewax, de Gouw & Ziemann, 2018).
Development in Electrochemical Sensors
This compound has been used in the development of electrochemical sensors. These sensors are designed for the simultaneous determination of catechol and its isomers, demonstrating the compound's utility in environmental monitoring and analysis (Erogul et al., 2015).
properties
CAS RN |
91368-55-7 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H |
InChI Key |
USBNIYMZDQVDSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Other CAS RN |
91368-55-7 |
synonyms |
(1,1'-biphenyl)-2,2',3-triol 2,2',3-biphenyltriol 2,2',3-trihydroxybiphenyl 3-(2-hydroxyphenyl)catechol 3-HPCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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